molecular formula C14H17ClFNO3S B6795489 N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide

Cat. No.: B6795489
M. Wt: 333.8 g/mol
InChI Key: QEZZMHCQLYQTGB-GXFFZTMASA-N
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Description

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide is a highly specialized compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of both cyclopropyl and sulfonamide functional groups, making it a subject of interest in scientific research and industrial processes.

Properties

IUPAC Name

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO3S/c1-20-8-14(4-5-14)21(18,19)17-13-7-10(13)9-2-3-11(15)12(16)6-9/h2-3,6,10,13,17H,4-5,7-8H2,1H3/t10-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZZMHCQLYQTGB-GXFFZTMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)S(=O)(=O)NC2CC2C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1(CC1)S(=O)(=O)N[C@@H]2C[C@H]2C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide typically involves the following steps:

  • Cyclopropanation: : The starting material, 4-chloro-3-fluorobenzene, undergoes cyclopropanation to introduce the cyclopropyl group.

The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product's high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes described above. Large-scale reactors, automated systems for precise control of reaction conditions, and continuous monitoring of reaction progress are employed to ensure efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different products, depending on the oxidizing agents used.

  • Reduction: : Reduction reactions can alter the functional groups, leading to new compounds with different properties.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, resulting in the formation of derivatives with modified functionalities.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

  • Substitution: : Reagents like halides, amines, and alcohols are common in substitution reactions.

Major Products

The products formed from these reactions vary based on the specific conditions and reagents used. They often include modified cyclopropyl derivatives, new sulfonamide compounds, and other functionalized products.

Scientific Research Applications

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide has numerous applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

  • Biology: : Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

  • Medicine: : Explored for its therapeutic potential, particularly in developing new pharmaceuticals with specific targeting properties.

  • Industry: : Utilized in the production of specialized materials and chemicals, often as a precursor or intermediate in various processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and specificity. The sulfonamide group plays a critical role in interactions with biological molecules, often acting as a pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide

  • N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide

Uniqueness

The unique combination of the 4-chloro-3-fluorophenyl group with the cyclopropyl and sulfonamide functionalities distinguishes N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide from its similar counterparts

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